molecular formula C15H16ClNO B1524242 4-(Benzyloxy)indoline hydrochloride CAS No. 1187933-10-3

4-(Benzyloxy)indoline hydrochloride

Cat. No. B1524242
CAS RN: 1187933-10-3
M. Wt: 261.74 g/mol
InChI Key: OIXBSUPQYZHQAJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)indoline hydrochloride is a chemical compound with the molecular formula C15H16ClNO . It is used in chemical synthesis studies .


Synthesis Analysis

The synthesis of 4-(Benzyloxy)indoline hydrochloride involves various chemical reactions. For instance, a process for preparing 4-hydroxy indoles and 4-hydroxy carbazoles has been described, which are useful as intermediates for preparing compounds that inhibit SPLA2 . Another study discusses the synthesis, structural analysis, and in vitro antioxidant and antimicrobial activity of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)indoline hydrochloride is characterized by a linear formula of C6H5CH2OC6H4NH2 · HCl . Its molecular weight is 261.74 g/mol.


Chemical Reactions Analysis

Indoles, including 4-(Benzyloxy)indoline hydrochloride, undergo various chemical reactions. For example, a transition-metal/quinone complex can catalyze the aerobic dehydrogenation of 3° indolines to the corresponding indoles . Another study discusses the catalytic protodeboronation of pinacol boronic esters, which is a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)indoline hydrochloride include a molecular formula of C15H16ClNO and an average mass of 261.747 Da .

Scientific Research Applications

I have conducted a search on the scientific research applications of 4-(Benzyloxy)indoline hydrochloride. Here is a comprehensive analysis focusing on six unique applications:

Anticancer Drug Development

Indoline compounds, including 4-(Benzyloxy)indoline hydrochloride , are being explored for their potential in anticancer drug development. Their structure is present in many natural products, and recent studies have focused on creating new drug scaffolds with indoline to address the side effects of cancer chemotherapy .

Antibacterial Agents

Research has indicated that indoline-related alkaloids exhibit antibiotic properties. The activities of these compounds are now being studied for their anti-tumor, anti-hypertension, and cardiovascular protection effects .

Cardiovascular Disease Treatment

The indoline structure is advantageous in the development and synthesis of drugs for treating cardiovascular diseases due to its biological activity and potential therapeutic effects .

Anti-inflammatory and Analgesic Drugs

Indolines are also being investigated for their use as anti-inflammatory and analgesic drugs, providing a new avenue for pain management and inflammation control .

Neuroprotective Agents

A series of indoline derivatives have been designed, synthesized, and evaluated for their multifunctional neuroprotective properties, particularly in battling ischemic stroke .

Cycloaddition Reactions

Indoles, including 4-(Benzyloxy)indoline hydrochloride , serve as versatile building blocks in various cycloaddition reactions, leading to the efficient synthesis of biologically important derivatives such as carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles .

Safety And Hazards

While specific safety data for 4-(Benzyloxy)indoline hydrochloride was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Future Directions

Indoline derivatives, including 4-(Benzyloxy)indoline hydrochloride, have shown potential in various areas of research, particularly in the development of new pharmaceuticals . They have been found to exhibit a range of biological activities, suggesting potential for further exploration and development.

properties

IUPAC Name

4-phenylmethoxy-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO.ClH/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14;/h1-8,16H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXBSUPQYZHQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)indoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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